PPARγ Binding Affinity: Tirotundin Exhibits 2.0-Fold Higher Potency than Tagitinin A
Tirotundin binds directly to the PPARγ ligand-binding domain with an IC₅₀ of 27 μM, representing a 2.0-fold greater affinity than the co-isolated analog tagitinin A, which exhibits an IC₅₀ of 55 μM in the same fluorescence polarization competitive binding assay [1].
| Evidence Dimension | PPARγ ligand-binding domain affinity |
|---|---|
| Target Compound Data | IC₅₀ = 27 μM |
| Comparator Or Baseline | Tagitinin A (IC₅₀ = 55 μM) |
| Quantified Difference | 2.0-fold lower IC₅₀ (higher affinity) for Tirotundin |
| Conditions | Fluorescence polarization competitive binding assay; PPARγ ligand-binding domain |
Why This Matters
For researchers investigating PPARγ-mediated mechanisms or screening for metabolic disorder therapeutics, this 2.0-fold potency advantage directly impacts dose-response study design and target engagement confidence.
- [1] Lin, H. R. (2012). Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists. Bioorganic & Medicinal Chemistry Letters, 22(8), 2954–2958. View Source
